4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Overview
Description
The compound "4-Formyl-2-methoxyphenyl 4-chlorobenzoate" is not directly studied in the provided papers. However, the papers do provide insights into related compounds that feature methoxy and chloro substituents on aromatic systems, which can be informative for understanding the chemical behavior of similar compounds. For instance, the presence of methoxy and chloro groups can influence the molecular geometry, electronic distribution, and intermolecular interactions of aromatic compounds .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, where the desired functional groups are introduced onto the aromatic ring. For example, the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate involves a two-step process, starting from a 5-chlorosalicylic acid derivative and incorporating a morpholine moiety . This suggests that the synthesis of "4-Formyl-2-methoxyphenyl 4-chlorobenzoate" would likely involve a similar strategic selection of starting materials and reaction conditions to introduce the formyl and chlorobenzoate groups.
Molecular Structure Analysis
The molecular structure of aromatic compounds with methoxy and chloro substituents is often characterized by X-ray diffraction, NMR, and computational methods such as DFT calculations. These studies reveal the dihedral angles between the rings and the planarity of the system, which are influenced by the substituents . The presence of a formyl group in "4-Formyl-2-methoxyphenyl 4-chlorobenzoate" would likely contribute to additional electronic effects and possibly intramolecular hydrogen bonding, affecting the overall molecular conformation.
Chemical Reactions Analysis
While the provided papers do not directly address the reactivity of "4-Formyl-2-methoxyphenyl 4-chlorobenzoate," they do offer insights into the reactivity of structurally related compounds. The presence of electron-donating methoxy groups and electron-withdrawing chloro and formyl groups can significantly influence the electrophilic and nucleophilic properties of the aromatic ring, affecting its participation in various chemical reactions .
Physical and Chemical Properties Analysis
The physical properties such as melting points and thermal stability of compounds can be assessed using techniques like thermogravimetric analysis and differential thermal analysis. For example, two polymorphs of a related compound showed different thermal behaviors, indicating that the substitution pattern on the aromatic ring can significantly affect the physical properties . The chemical properties, including vibrational frequencies and NMR chemical shifts, are influenced by the electronic environment created by the substituents, as seen in the characterization of related compounds .
Scientific Research Applications
Liquid Crystalline Properties
4-Formyl-2-methoxyphenyl 4-chlorobenzoate has been used in the synthesis of mesogenic homologous series, which exhibit unique liquid crystalline properties. Research by Thaker et al. (2012) focused on synthesizing and characterizing novel liquid crystalline compounds containing a 2,6-disubstituted naphthalene ring system. They discovered that these compounds exhibit mesomorphic behavior, with some series showing enantiotropic nematic mesophases and smectic A mesophases (Thaker et al., 2012).
Aromatic Ring Cleavage in Lignin Degradation
In the study of lignin degradation, 4-Formyl-2-methoxyphenyl 4-chlorobenzoate plays a role in the formation of arylglycerol-γ-formyl ester, a degradation product. This compound is identified as a significant product in the degradation of nonphenolic β-O-4 lignin substructure model compounds by Coriolus versicolor, an important observation for understanding the biodegradation process of lignin (Kawai, Umezawa, & Higuchi, 1985).
Corrosion Inhibition
Bentiss et al. (2009) researched the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. Their findings suggest that derivatives of 4-methoxyphenyl, a related compound to 4-Formyl-2-methoxyphenyl 4-chlorobenzoate, can be effective in preventing acidic corrosion in metals (Bentiss et al., 2009).
Enhancing Solid-State Emission of Polymers
Li et al. (2002) conducted a study on the postfunctionalization of poly(3-hexylthiophene), where they systematically analyzed the electronic and steric effects of various functional groups, including formyl and methoxyphenyl groups. This research is crucial for understanding how to tune optical properties and enhance the solid-state emission of poly(thiophene)s, which has implications in electronic and photonic applications (Li, Vamvounis, & Holdcroft, 2002).
Synthesis of Functional Derivatives
Potkin et al. (2019) explored the acylation of vanillin, a process related to the creation of 4-formyl-2-methoxyphenyl derivatives. They synthesized functional derivatives, including those containing isoxazole and isothiazole heterocycles, which are valuable in various chemical synthesis applications (Potkin et al., 2019)
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSSATZPNQQXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351120 | |
Record name | 4-formyl-2-methoxyphenyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl 4-chlorobenzoate | |
CAS RN |
321726-57-2 | |
Record name | Benzoic acid, 4-chloro-, 4-formyl-2-methoxyphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321726-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-formyl-2-methoxyphenyl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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